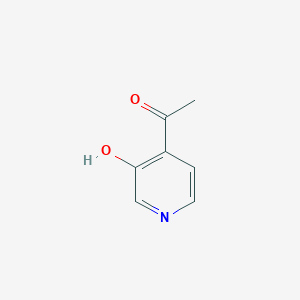

1-(3-Hydroxypyridin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYSBWKWFPSDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510265 | |

| Record name | 1-(3-Hydroxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30152-05-7 | |

| Record name | 1-(3-Hydroxypyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxypyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Hydroxypyridin-4-yl)ethanone

CAS Number: 30152-05-7

Introduction

1-(3-Hydroxypyridin-4-yl)ethanone is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl and an acetyl group. This molecular architecture makes it a valuable building block and a compound of significant interest in medicinal chemistry and drug development. The presence of the 3-hydroxy-4-pyridone scaffold imparts key chemical properties, most notably its ability to act as a bidentate chelator for metal ions. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(3-Hydroxypyridin-4-yl)ethanone, with a focus on its relevance to researchers, scientists, and professionals in the field of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Hydroxypyridin-4-yl)ethanone is presented in the table below.

| Property | Value | Source |

| CAS Number | 30152-05-7 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | Powder | |

| Melting Point | 52-54 °C | |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Synthesis and Characterization

While specific, detailed step-by-step synthetic protocols for 1-(3-Hydroxypyridin-4-yl)ethanone are not extensively documented in readily available literature, the synthesis of 3-hydroxypyridin-4-one derivatives is well-established. A common and versatile approach involves the conversion of 3-hydroxypyran-4-ones, such as maltol, into their corresponding pyridinone derivatives.[3] This transformation is typically achieved by reacting the pyranone with a suitable amine.

A plausible synthetic pathway for 1-(3-Hydroxypyridin-4-yl)ethanone could be conceptualized starting from a suitably substituted pyranone, followed by reaction with an ammonia source to form the pyridine ring. The acetyl group could either be present on the starting pyranone or introduced at a later stage through a Friedel-Crafts acylation or a similar reaction on the pyridine ring, provided the hydroxyl group is appropriately protected.

The following diagram illustrates a generalized synthetic scheme for 3-hydroxypyridin-4-ones from a pyranone precursor.

Caption: Generalized synthesis of 3-hydroxypyridin-4-ones.

Characterization of 1-(3-Hydroxypyridin-4-yl)ethanone would typically involve a suite of spectroscopic techniques to confirm its structure and purity. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the pyridine ring, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the hydroxyl group, a sharp, strong absorption for the C=O stretching of the ketone, and characteristic peaks for the aromatic C-H and C=C/C=N bonds of the pyridine ring.

-

Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ).

Key Applications in Drug Discovery and Development

The 3-hydroxypyridin-4-one scaffold is a privileged structure in medicinal chemistry, and 1-(3-Hydroxypyridin-4-yl)ethanone serves as a key intermediate in the synthesis of various biologically active molecules.[2] Its utility stems from the unique combination of a hydrogen-bonding hydroxyl group and a metal-chelating ketone, which allows for diverse biological interactions.

Metal Chelation Therapy

One of the most significant applications of 3-hydroxypyridin-4-ones is in metal chelation therapy, particularly for the treatment of iron overload.[3][4] The bidentate nature of the 3-hydroxy and 4-keto groups allows for the formation of stable complexes with trivalent metal ions like Fe(III). This property is exploited to sequester excess iron in the body, which can then be excreted. While 1-(3-Hydroxypyridin-4-yl)ethanone itself is not a clinical chelator, it is a valuable precursor for developing more complex and potent iron chelating agents.[5]

The following diagram illustrates the chelation of a metal ion by the 3-hydroxypyridin-4-one core.

Caption: Metal chelation by the 3-hydroxypyridin-4-one scaffold.

Enzyme Inhibition

The 3-hydroxypyridin-4-one moiety is also a key pharmacophore in the design of enzyme inhibitors. Derivatives of this scaffold have been investigated as inhibitors for a range of enzymes, including:

-

Catechol-O-methyltransferase (COMT): Inhibition of COMT is a therapeutic strategy for Parkinson's disease, as it can increase the bioavailability of levodopa. 3-Hydroxypyridin-4-ones have been explored as non-nitrocatechol COMT inhibitors.[6]

-

Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Several 3-hydroxypyridin-4-one derivatives have shown potent anti-tyrosinase activity.[7]

Antimicrobial and Anticancer Applications

Recent research has highlighted the potential of 3-hydroxypyridin-4-one hybrids as inhibitors of bacterial biofilm formation, particularly in pathogenic bacteria like Pseudomonas aeruginosa.[8] The mechanism is thought to involve the disruption of quorum sensing pathways. Furthermore, the cytotoxic effects of some 3-hydroxypyridin-4-one derivatives against cancer cell lines suggest their potential as anticancer agents, with their activity often correlated with their lipophilicity.[4]

Safety and Handling

1-(3-Hydroxypyridin-4-yl)ethanone should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the GHS07 (exclamation mark), indicating that it can be an irritant, skin sensitizer, and acutely toxic (harmful). Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

1-(3-Hydroxypyridin-4-yl)ethanone is a versatile heterocyclic compound with significant potential in drug discovery and development. Its core 3-hydroxypyridin-4-one structure provides a foundation for the design of potent metal chelators and enzyme inhibitors. While detailed experimental data for this specific compound is not abundantly available in the public domain, its role as a key intermediate is evident from the broad range of biological activities reported for its derivatives. Further research into the synthesis and biological evaluation of novel compounds derived from 1-(3-Hydroxypyridin-4-yl)ethanone is likely to yield new therapeutic agents for a variety of diseases.

References

-

MySkinRecipes. 1-(3-Hydroxypyridin-2-yl)ethanone. Available at: [Link]

-

Organic Syntheses. Org. Synth. 2016, 93, 14-27. Available at: [Link]

-

Lead Sciences. 1-(3-Hydroxypyridin-4-yl)ethanone. Available at: [Link]

- Saghaie, L., Sadeghi-aliabadi, H., & Kafiri, M. (2011). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. Research in Pharmaceutical Sciences, 6(2), 113–120.

- Advancements in Organic Synthesis: The Role of 1-(4-Hydroxypiperidin-1-yl)ethanone. (2026, January 6). Retrieved from a generic chemical industry blog post.

- Liu, Z. D., Piyamongkol, S., & Hider, R. C. (2001). Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. Journal of Medicinal Chemistry, 44(13), 2113–2121.

-

SpectraBase. 1-(3-Hydroxypyrrolidin-1-yl)ethanone. Available at: [Link]

- de Beer, C., Petzer, J. P., & Petzer, A. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. Molecular Diversity, 25(2), 753–762.

- Xiang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 3-hydroxypyridin-4(1H)-ones based hybrids as Pseudomonas aeruginosa biofilm inhibitors. Bioorganic & Medicinal Chemistry, 61, 116709.

- Sadeghian, S., et al. (2023). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Journal of Molecular Structure, 1275, 134661.

- Sadeghi-aliabadi, H., & Ahmadi, F. (2015). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. Research in Pharmaceutical Sciences, 10(6), 487–496.

- Mehdipour, A. R., et al. (2017).

- International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).

-

PubChem. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. Available at: [Link]

- Google Patents. (2014). Process for preparing 4-hydroxypyridines. EP2585436B1.

- Acta Crystallographica Section E: Structure Reports Online. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone.

-

Acta Crystallographica Section E: Structure Reports Online. (2021). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one.

- Molecules. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)

Sources

- 1. 1-(3-Hydroxypyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 2. 1-(3-Hydroxypyridin-2-yl)ethanone [myskinrecipes.com]

- 3. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1-(3-Hydroxypyridin-4-yl)ethanone molecular weight

An In-depth Technical Guide to 1-(3-Hydroxypyridin-4-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 1-(3-Hydroxypyridin-4-yl)ethanone, moving beyond its molecular weight to cover its synthesis, characterization, potential applications, and safe handling. The structure is designed to logically present the information a research scientist would require for practical application.

Executive Summary

1-(3-Hydroxypyridin-4-yl)ethanone (CAS: 30152-05-7) is a substituted pyridinyl ketone of significant interest as a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular structure, featuring a hydroxyl group, a ketone, and a pyridine nitrogen, presents multiple reaction sites for building more complex molecular architectures. This guide details the compound's fundamental physicochemical properties, proposes a robust synthetic strategy, outlines methods for analytical characterization, and discusses its potential applications as a scaffold in drug discovery. All protocols and claims are grounded in established chemical principles to ensure scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The key identifiers and properties of 1-(3-Hydroxypyridin-4-yl)ethanone have been consolidated from supplier technical data sheets and chemical databases.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(3-Hydroxypyridin-4-yl)ethanone | N/A |

| Synonym | 1-(3-hydroxy-4-pyridinyl)ethanone | [1] |

| CAS Number | 30152-05-7 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [1] |

| InChI | 1S/C7H7NO2/c1-5(9)6-2-3-8-4-7(6)10/h2-4,10H,1H3 | [1] |

| InChIKey | REYSBWKWFPSDDR-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD18256467 | [1] |

Table 2: Physicochemical and Handling Data

| Property | Value | Source(s) |

| Appearance | Powder / Solid | [1] |

| Melting Point | 52-54 °C | |

| Purity | ≥97% (Typical) | [1][2] |

| Storage | Store at room temperature under an inert atmosphere. | [1][2] |

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis and Strategic Rationale

The primary challenge in synthesizing this molecule is achieving the correct regiochemistry on the pyridine ring. A simple Friedel-Crafts acylation of 3-hydroxypyridine is unlikely to be selective for the C4 position. A more controlled approach is required. The most logical disconnection is the C-C bond between the pyridine C4 carbon and the acetyl carbonyl carbon. This leads to a 3-hydroxypyridine synthon that must be activated at the C4 position and an electrophilic acetyl source.

Directed ortho-metalation (DoM) is the strategy of choice. The hydroxyl group on 3-hydroxypyridine can direct a strong base to deprotonate the adjacent C4 position, creating a nucleophilic organometallic intermediate. This approach provides excellent regiocontrol, which is paramount for an efficient synthesis. To prevent the acidic hydroxyl proton from quenching the strong base, it must first be protected with a suitable protecting group (PG).

Proposed Synthetic Workflow

The following diagram and protocol outline a three-step synthesis designed for high regioselectivity and yield.

Caption: Proposed synthetic workflow for 1-(3-Hydroxypyridin-4-yl)ethanone.

Experimental Protocol

Step 1: Protection of 3-Hydroxypyridine

-

Dissolve 3-hydroxypyridine (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the TBDMS-protected pyridine, which can often be used without further purification.

-

Causality: The TBDMS protecting group is chosen for its stability to strongly basic conditions (like LDA) and its ease of removal under mild, fluoride-mediated conditions.

-

Step 2: Directed ortho-Metalation and Acylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Add the TBDMS-protected 3-hydroxypyridine (1.0 eq) dissolved in anhydrous THF to the LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Expertise: This step generates the C4-lithiated species, directed by the silyl ether at C3. Maintaining a low temperature is critical to prevent side reactions and ensure kinetic control.

-

-

Add N,N-dimethylacetamide (1.5 eq) as the acetylating agent and stir at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and quench by adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the protected acetylated intermediate.

Step 3: Deprotection

-

Dissolve the purified intermediate (1.0 eq) in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) and stir at room temperature for 1-2 hours.

-

Monitor by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture and purify by column chromatography to yield the final product, 1-(3-Hydroxypyridin-4-yl)ethanone.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods and chromatography provides a self-validating system to ensure the material meets research-grade standards.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2-8.4 (m, 2H, pyridine H2/H6), ~7.2-7.4 (m, 1H, pyridine H5), ~5-6 (br s, 1H, OH), 2.6 (s, 3H, -COCH₃). Note: The OH proton signal may be broad and its chemical shift is concentration-dependent.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~200 (C=O), ~155 (C-OH), ~140-145 (pyridine C2/C6), ~125-130 (pyridine C4/C5), ~26 (-CH₃).

-

IR (ATR, cm⁻¹): 3200-3400 (broad, O-H stretch), ~1680 (strong, C=O stretch, ketone), 1580-1600 (C=C/C=N aromatic stretches).

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 138.05.

Protocol: Quality Control (QC) Verification

-

Identity Confirmation:

-

Acquire a ¹H NMR spectrum. Confirm the presence of the methyl singlet at ~2.6 ppm and the characteristic aromatic proton signals.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition matches C₇H₇NO₂ within a 5 ppm mass accuracy tolerance.

-

-

Purity Assessment:

-

Prepare a standard solution of the compound in methanol at 1 mg/mL.

-

Inject 5 µL onto a C18 reverse-phase HPLC column.

-

Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 15 minutes).

-

Monitor the elution profile with a UV detector at 254 nm.

-

Trustworthiness: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total integrated area of all peaks. A purity of ≥97% is considered high quality for most research applications.

-

Applications in Research and Drug Development

While specific biological activities for 1-(3-Hydroxypyridin-4-yl)ethanone are not extensively documented, its structure makes it an analog of other hydroxyphenyl ethanones used as valuable intermediates in pharmaceutical manufacturing.[3] Its utility stems from the reactivity of its distinct functional groups.

Caption: Reactivity hotspots of 1-(3-Hydroxypyridin-4-yl)ethanone.

-

Scaffold for Medicinal Chemistry: The core is a privileged structure. The hydroxyl and ketone groups are key pharmacophoric features that can participate in hydrogen bonding with biological targets like kinases or histone deacetylases (HDACs), a target class for which related acetophenones are known intermediates.[3]

-

Versatile Chemical Intermediate: The functional groups allow for sequential, selective modifications. For example, the hydroxyl group can be converted to an ether to explore structure-activity relationships, while the ketone can be transformed into an amine via reductive amination to introduce new diversity elements. This versatility makes it a valuable building block for creating compound libraries for high-throughput screening.[4]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. The following information is derived from available safety data sheets.

Table 3: GHS Hazard and Precautionary Information

| Category | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. As recommended, storing under an inert atmosphere (e.g., argon or nitrogen) will prevent slow degradation from air and moisture.[1][2]

References

-

1-(3-Hydroxypyridin-4-yl)ethanone. Lead Sciences. [Link]

-

Advancements in Organic Synthesis: The Role of 1-(4-Hydroxypiperidin-1-yl)ethanone. Medium. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

-

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. National Institutes of Health (NIH). [Link]

Sources

Introduction: Unveiling a Versatile Heterocyclic Ketone

An In-depth Technical Guide to the Chemical Properties of 1-(3-Hydroxypyridin-4-yl)ethanone

1-(3-Hydroxypyridin-4-yl)ethanone, also known as 3-hydroxy-4-acetylpyridine, is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with hydroxyl and acetyl functional groups, presents a unique electronic and steric profile. This guide offers a comprehensive exploration of its core chemical properties, synthesis, reactivity, and potential applications, providing a technical foundation for scientists and drug development professionals. The presence of a hydrogen-bond donor (hydroxyl), a hydrogen-bond acceptor (carbonyl), and the aromatic pyridine core makes it a compelling scaffold for designing molecules with specific biological targets or material properties.[1]

PART 1: Core Physicochemical and Structural Characteristics

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. 1-(3-Hydroxypyridin-4-yl)ethanone is typically a solid at room temperature, with its key characteristics summarized below.

Molecular Properties Summary

A compilation of essential data provides a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 30152-05-7 | [2] |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | |

| Physical Form | Solid, Powder | |

| Melting Point | 52-54 °C | |

| Purity (Typical) | ≥97% | [2] |

| InChI Key | REYSBWKWFPSDDR-UHFFFAOYSA-N | |

| Storage | Inert atmosphere, Room Temperature | [2] |

Structural Elucidation and Tautomerism

A critical feature of 1-(3-Hydroxypyridin-4-yl)ethanone is its capacity for keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and pH.[3][4] The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the pyridine nitrogen, as well as by conjugation.[5] Understanding this equilibrium is paramount, as the reactivity of the molecule can be dictated by the dominant tautomeric form under specific reaction conditions.[6]

Caption: Keto-Enol tautomerism in 1-(3-Hydroxypyridin-4-yl)ethanone.

PART 2: Synthesis and Spectroscopic Analysis

The synthesis and structural confirmation are foundational steps in utilizing any chemical compound.

Representative Synthesis Protocol

While numerous specific synthetic routes can be envisioned, a common approach for preparing substituted pyridines involves building the ring or modifying an existing pyridine scaffold. A plausible route could involve the acylation of a protected 3-hydroxypyridine derivative. Below is a generalized, representative protocol based on established organic chemistry principles for related structures.[7][8][9]

Objective: To synthesize 1-(3-Hydroxypyridin-4-yl)ethanone.

Methodology:

-

Protection of Hydroxyl Group: Start with 3-hydroxypyridine. The hydroxyl group is acidic and can interfere with subsequent steps. Protect it using a suitable protecting group (e.g., as a benzyl ether or silyl ether) under basic conditions.

-

Directed Ortho-Metalation and Acylation: The protected 3-hydroxypyridine is then subjected to directed ortho-metalation. A strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) can deprotonate the C4 position, directed by the protected oxygen and the pyridine nitrogen.[6]

-

Electrophilic Quench: The resulting organolithium species is then quenched with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group at the C4 position.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or fluoride treatment for a silyl ether) to yield the final product, 1-(3-Hydroxypyridin-4-yl)ethanone.

-

Purification: The crude product is purified using column chromatography or recrystallization to obtain the compound with high purity.

Caption: Generalized workflow for the synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone.

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. Based on its functional groups, the following spectral data can be predicted.[10][11][12]

| Spectroscopy | Predicted Data and Interpretation |

| ¹H NMR | ~2.5 ppm (s, 3H): Singlet for the methyl protons of the acetyl group.~7.0-8.5 ppm (m, 3H): Multiplets corresponding to the three protons on the pyridine ring.~9.0-11.0 ppm (br s, 1H): Broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O. |

| ¹³C NMR | ~25-30 ppm: Signal for the methyl carbon.~115-150 ppm: Signals for the five carbons of the pyridine ring.~195-205 ppm: Signal for the carbonyl carbon of the acetyl group. |

| IR (cm⁻¹) | ~3200-3400 (broad): O-H stretching vibration of the hydroxyl group.~3000-3100: Aromatic C-H stretching.~1660-1680: Strong C=O stretching of the ketone.~1550-1600: C=C and C=N stretching vibrations of the pyridine ring. |

| Mass Spec. | m/z 137: Molecular ion peak (M⁺).m/z 122: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).m/z 94: Fragment corresponding to the loss of an acetyl group ([M-COCH₃]⁺). |

PART 3: Chemical Reactivity and Potential Applications

Reactivity Profile

The molecule's functionality dictates its reactivity:

-

The Hydroxyl Group: Can be alkylated, acylated, or act as a directing group in electrophilic aromatic substitution. Its acidity allows for the formation of a phenoxide ion, a potent nucleophile.

-

The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack (e.g., reduction to an alcohol, formation of imines/oximes). The α-protons on the methyl group are acidic and can be removed by a strong base to form an enolate, which can then participate in reactions like aldol condensations or alkylations.[6]

-

The Pyridine Ring: The nitrogen atom makes the ring electron-deficient and generally less reactive towards electrophilic substitution than benzene. However, the activating, ortho-para directing hydroxyl group at position 3 can facilitate substitution at the C2 and C6 positions. The pyridine nitrogen can also be protonated or alkylated.

Potential Biological and Pharmacological Relevance

While specific biological data for 1-(3-Hydroxypyridin-4-yl)ethanone is not widely published, its structural motifs are present in many biologically active compounds.

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.

-

Antimicrobial/Antifungal Activity: Heterocyclic ketones and phenols are known classes of compounds investigated for antimicrobial properties.[13][14] The ability to chelate metal ions, often crucial for microbial enzymes, is a potential mechanism of action.

-

CNS Activity: Substituted pyridines are prevalent in drugs targeting the central nervous system.

-

Chelating Agent: The ortho-positioning of the hydroxyl and acetyl groups creates a potential bidentate ligand capable of chelating metal ions, a property useful in designing sensors or sequestering agents.

The molecule serves as an excellent starting point or fragment for library synthesis in drug discovery campaigns aimed at exploring these therapeutic areas.[15]

PART 4: Safety and Handling

As with any research chemical, proper handling is essential.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors (P261, P271).

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water (P302+P352, P305+P351+P338).

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

Conclusion

1-(3-Hydroxypyridin-4-yl)ethanone is a multifunctional chemical building block with significant potential. Its rich reactivity, stemming from the interplay of its hydroxyl, acetyl, and pyridine moieties, makes it a valuable precursor for the synthesis of more complex molecules. The insights into its structure, predicted spectroscopic properties, and potential biological relevance provided in this guide are intended to empower researchers to leverage this compound in their synthetic and drug discovery endeavors.

References

-

1-(3-Hydroxypyridin-4-yl)ethanone. Lead Sciences. [Link]

-

Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. ResearchGate. [Link]

-

4-Acetylpyridine oxime. Organic Syntheses Procedure. [Link]

-

Preparation of 3-acetylpyridine. PrepChem.com. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

-

Multi-targeted natural products evaluation based on biological activity prediction with PASS. PubMed. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]

-

22.1 Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 1-(3-Hydroxypyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. lehigh.edu [lehigh.edu]

- 12. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 1-(3-Hydroxypyridin-4-yl)ethanone

An In-depth Technical Guide to the Starting Materials and Precursors of 1-(3-Hydroxypyridin-4-yl)ethanone

1-(3-Hydroxypyridin-4-yl)ethanone (CAS No: 30152-05-7) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with both a hydroxyl and an acetyl group, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecules and pharmaceutical intermediates. The 3-hydroxypyridine moiety is a known metal-chelating pharmacophore found in various therapeutic agents, while the acetyl group provides a reactive handle for constructing carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, focusing on the selection of precursors and the underlying chemical logic that governs these transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone begins with a retrosynthetic analysis. This process helps identify the key bond disconnections and reveals the most practical precursors. The most apparent disconnection is the carbon-carbon bond between the pyridine ring and the acetyl group's carbonyl carbon. This leads to two primary synthetic strategies: either attaching an acetyl group to a pre-formed 3-hydroxypyridine ring or constructing the acetyl group from a different functional group already at the 4-position of the pyridine.

Figure 1: Retrosynthetic analysis of 1-(3-Hydroxypyridin-4-yl)ethanone.

Core Synthetic Strategies and Precursor Selection

The synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone can be approached from several distinct pathways, each with its own set of advantages and challenges related to precursor availability, reaction conditions, and overall yield.

Strategy 1: Acylation of 3-Hydroxypyridine

The direct acylation of an aromatic ring, known as the Friedel-Crafts acylation, is a fundamental transformation in organic synthesis.[3] However, its application to pyridine is notoriously difficult. The lone pair of electrons on the pyridine nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated pyridinium salt that is resistant to electrophilic attack.[4]

While the hydroxyl group at the 3-position is an activating group, it is generally not sufficient to overcome the deactivating effect of the nitrogen atom. Furthermore, acylation can occur on the hydroxyl group itself. Therefore, direct Friedel-Crafts acylation of 3-hydroxypyridine is often not a viable route. Alternative strategies, such as the use of acyl radicals or the acylation of metalated pyridines, can be employed but may involve more complex reaction setups.[4] A more practical approach within this strategy involves protecting the hydroxyl group before attempting acylation, followed by a final deprotection step.

Strategy 2: Grignard Reaction with 3-Hydroxypyridine-4-carbonitrile

A robust and widely applicable method for synthesizing ketones is the reaction of a Grignard reagent with a nitrile.[5][6] This strategy is highly effective for the synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone.

Core Precursor: 3-Hydroxypyridine-4-carbonitrile (also known as 3-hydroxyisonicotinonitrile).[7][8]

The synthesis involves two key stages:

-

Nucleophilic Addition: A methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) attacks the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine intermediate. The reaction stops after a single addition because the resulting negatively charged imine is resistant to further attack.[6]

-

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine intermediate to yield the final ketone product.[5][9]

The success of this route hinges on the availability of the 3-hydroxypyridine-4-carbonitrile precursor. This intermediate can be synthesized through various methods, including the N-O bond cleavage of isoxazolopyridines or the deprotection of a protected 3-hydroxypyridine derivative.[7][10] For instance, a reported synthesis involves the removal of a trimethylsilylethoxy protecting group from 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile using tetrabutylammonium fluoride (TBAF).[7]

Figure 2: Synthetic pathway via Grignard reaction on a nitrile precursor.

Strategy 3: Functional Group Interconversion from 3-Hydroxypyridine-4-carboxaldehyde

Another important precursor is 3-Hydroxypyridine-4-carboxaldehyde .[11][12][13] While not leading directly to the target ketone in a single step, it serves as a versatile intermediate for a wide range of 4-substituted 3-hydroxypyridines.[12] The aldehyde itself can be synthesized via the oxidation of 3-hydroxy-4-pyridinemethanol using an oxidant like manganese dioxide, a method first reported in 1958.[11] Other routes start from derivatives of isonicotinic acid.[11] Although converting the aldehyde to the methyl ketone is possible (e.g., via a Wittig reaction followed by hydration), the Grignard route on the corresponding nitrile is generally more direct and efficient.

Summary of Synthetic Precursors and Starting Materials

The choice of synthetic route is ultimately dictated by the accessibility and cost of the primary starting materials.

| Precursor / Starting Material | CAS Number | Role in Synthesis | Commercial Availability | Key Considerations |

| 3-Hydroxypyridine | 109-00-2 | Foundational starting material for building more complex derivatives.[14] | Widely available from numerous chemical suppliers.[15][16] | Requires functionalization at the 4-position. Direct acylation is challenging.[4] |

| 3-Hydroxypyridine-4-carbonitrile | 87032-82-4 | Key precursor for the Grignard synthesis route.[7] | Available from specialized suppliers, but may require synthesis. | Synthesis adds steps but provides a reliable route to the final product. |

| 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3 | Versatile intermediate for various 4-substituted pyridines.[17] | Commercially available.[13] | Conversion to the methyl ketone requires multiple steps compared to the nitrile route. |

| Methylmagnesium Bromide (CH₃MgBr) | 75-16-1 | Grignard reagent that provides the methyl group of the acetyl function. | Standard, commercially available organometallic reagent. | Highly reactive and moisture-sensitive; requires anhydrous reaction conditions.[18] |

Detailed Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical principles. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of 3-Hydroxypyridine-4-carbonitrile (Illustrative)

This protocol is adapted from the deprotection of a protected precursor, a common strategy in heterocyclic synthesis.[7]

-

Setup: To a dry, nitrogen-flushed round-bottom flask, add the protected precursor, 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile (1.0 eq), and dissolve it in anhydrous tetrahydrofuran (THF).

-

Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to afford pure 3-hydroxypyridine-4-carbonitrile.[7]

Protocol 2: Synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone via Grignard Reaction

This protocol describes the nucleophilic addition of a methyl Grignard reagent to the nitrile precursor.

-

Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place a solution of 3-hydroxypyridine-4-carbonitrile (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Grignard Addition: Add methylmagnesium bromide (approx. 1.1-1.2 eq, typically 3.0 M in diethyl ether) dropwise to the cooled solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting nitrile.

-

Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred, ice-cold aqueous solution of a weak acid (e.g., saturated ammonium chloride or dilute HCl). This step both neutralizes the excess Grignard reagent and initiates the hydrolysis of the imine intermediate.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain 1-(3-Hydroxypyridin-4-yl)ethanone.[19]

Figure 3: Step-by-step workflow for the Grignard synthesis of the target molecule.

Conclusion

The synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone is most reliably achieved through the Grignard reaction, utilizing 3-hydroxypyridine-4-carbonitrile as the key precursor. While direct acylation of 3-hydroxypyridine is challenging due to the electronic nature of the pyridine ring, the nitrile-to-ketone pathway offers a high-yielding and predictable route. The commercial availability of foundational starting materials like 3-hydroxypyridine and the development of synthetic methods for key intermediates such as the corresponding nitrile and aldehyde have made this important building block accessible to the wider scientific community. The choice of a specific synthetic plan will depend on the scale of the reaction, the availability of precursors, and the laboratory's capabilities for handling organometallic reagents.

References

- Benchchem. (n.d.). 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3.

- ChemicalBook. (n.d.). 3-Acetoacetylpyridine synthesis.

- ChemicalBook. (n.d.). 3-hydroxypyridine-4-carbonitrile | 87032-82-4.

- ChemicalBook. (n.d.). 3-Hydroxypyridine suppliers & manufacturers in China.

- Alkali Metals Limited. (n.d.). Best 3 - Hydroxy - Pyridine Manufacturers & Suppliers in USA.

- Guidechem. (n.d.). What is the application of 3-Hydroxypyridine-4-carboxaldehyde in organic chemistry?.

- Simson Pharma Limited. (n.d.). 3-Hydroxypyridine | CAS No- 109-00-2.

- IndiaMART. (n.d.). 3-Hydroxypyridine - 109-00-2 Latest Price, Manufacturers & Suppliers.

- Alfa Chemistry. (n.d.). CAS 1849-54-3 3-Hydroxypyridine-4-carboxaldehyde.

- CymitQuimica. (n.d.). CAS 1849-54-3: 3-Hydroxy-4-pyridinecarboxaldehyde.

- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

- Lead Sciences. (n.d.). 1-(3-Hydroxypyridin-4-yl)ethanone.

- ChemicalBook. (n.d.). 3-hydroxypyridine-4-carbonitrile CAS#: 87032-82-4.

- Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one.

- David, R. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube.

- Clinivex. (n.d.). CAS 30152-05-7 | 1-(3-Hydroxypyridin-4-yl)ethanone Supplier.

- Lee, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.

- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.

- Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube.

Sources

- 1. 1-(3-Hydroxypyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 2. theclinivex.com [theclinivex.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. 3-hydroxypyridine-4-carbonitrile | 87032-82-4 [chemicalbook.com]

- 8. 3-hydroxypyridine-4-carbonitrile CAS#: 87032-82-4 [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. dir.indiamart.com [dir.indiamart.com]

- 15. 3-Hydroxypyridine suppliers & manufacturers in China [m.chemicalbook.com]

- 16. alkalimetals.com [alkalimetals.com]

- 17. CAS 1849-54-3: 3-Hydroxy-4-pyridinecarboxaldehyde [cymitquimica.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. 1-(3-hydroxypyridin-4-yl)ethan-1-one | 30152-05-7 [sigmaaldrich.com]

A Technical Guide to the Crystallographic Analysis of 1-(3-Hydroxypyridin-4-yl)ethanone: From Synthesis to Supramolecular Architecture

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinone derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The compound 1-(3-Hydroxypyridin-4-yl)ethanone (CAS No: 30152-05-7) is a member of this vital class.[2] A molecule's three-dimensional structure is inextricably linked to its physicochemical properties and biological activity, including its interaction with therapeutic targets. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this atomic-level arrangement.[3][4][5] This guide provides a comprehensive, field-proven technical workflow for researchers aiming to determine and analyze the crystal structure of 1-(3-Hydroxypyridin-4-yl)ethanone. We detail the necessary steps from chemical synthesis and purification to the growth of diffraction-quality single crystals, data acquisition, and the in-depth analysis of the resulting molecular and supramolecular structures. The causality behind each methodological choice is explained to empower researchers in adapting these protocols for other novel small molecules in drug discovery pipelines.

Introduction: The Imperative of Structural Elucidation

The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice dictate critical pharmaceutical properties such as solubility, stability, hygroscopicity, and bioavailability.[6][7] For a compound like 1-(3-Hydroxypyridin-4-yl)ethanone, which possesses key functional groups for hydrogen bonding (hydroxyl, carbonyl) and π-π stacking (pyridine ring), a detailed structural understanding is paramount. The presence of both a hydrogen bond donor (-OH) and multiple acceptors (N-atom, C=O) suggests the potential for robust and highly directional intermolecular interactions that can guide crystal packing and potentially lead to polymorphism—the existence of multiple crystal forms with different properties.[7][8]

This guide is structured to serve as a self-validating roadmap, providing not just procedural steps but the scientific rationale required for successful crystallographic analysis.

Physicochemical Properties

A foundational understanding of the target compound's basic properties is essential before commencing experimental work.

| Property | Value | Source |

| Chemical Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | |

| CAS Number | 30152-05-7 | [2] |

| Physical Form | Powder | |

| Melting Point | 52-54 °C | |

| Storage | Room Temperature, Inert Atmosphere | [2] |

Synthesis and Purification Protocol

The first critical phase is obtaining a sample of high chemical purity, as impurities can severely inhibit crystallization. While various synthetic routes to substituted hydroxypyridines exist, a common strategy involves the modification of readily available pyridine precursors.[9]

Proposed Synthesis

While a specific synthesis for this exact isomer is not detailed in the provided literature, a plausible approach involves the acylation of a protected 3-hydroxypyridine precursor. The following is a representative, generalized protocol.

-

Protection: Protect the hydroxyl group of 3-hydroxypyridine to prevent side reactions.

-

Directed Ortho-Metalation & Acylation: Employ directed metalation at the C4 position, followed by quenching with an acetylating agent (e.g., N,N-dimethylacetamide).

-

Deprotection: Remove the protecting group under appropriate conditions to yield the final product.

Purification: A Prerequisite for Crystallization

The crude product must be purified to >98% purity, as determined by HPLC and NMR spectroscopy.[1]

Protocol: Flash Column Chromatography

-

Stationary Phase Selection: Silica gel is the standard choice for moderately polar compounds like pyridinone derivatives.[1]

-

Mobile Phase Optimization: The polarity of the eluent is critical. A gradient system of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal ratio should be determined via thin-layer chromatography (TLC).

-

Column Packing & Sample Loading: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column, ensuring even packing to prevent air bubbles.[1] b. Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Carefully load the dried, sample-adsorbed silica onto the top of the column.

-

Elution and Fraction Collection: a. Begin elution with the non-polar solvent, gradually increasing the proportion of the polar solvent. b. Collect fractions and monitor them by TLC to pool those containing the pure product.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound. Confirm purity via analytical methods before proceeding.

Single Crystal Growth: The Art and Science

Growing diffraction-quality crystals is often the most challenging step. The goal is to create a small number of large, well-ordered crystals, which requires slow, controlled precipitation from a supersaturated solution.[10][11] Dust, scratches on the glassware, and vibrations can act as nucleation sites, leading to a profusion of small, unusable crystals.[10]

Method 1: Slow Evaporation

This is the simplest method and a good starting point.

Protocol:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

-

Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

-

Cover the vial with a cap, pierced with a few small holes using a needle, to allow for slow solvent evaporation.

-

Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[11]

Method 2: Vapor Diffusion

This technique is highly effective for small quantities of material and offers excellent control over the rate of crystallization.[10][11]

Protocol:

-

Dissolve the compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open inner vial.

-

Place this inner vial inside a larger, sealable vial (the "outer chamber").

-

Add a larger volume of a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent) to the outer chamber.

-

Seal the outer chamber. The poor solvent will slowly diffuse in the vapor phase into the inner vial, gradually reducing the compound's solubility and inducing crystallization.[11]

Method 3: Solvent Layering

This method relies on the slow diffusion between two miscible liquids of different densities.

Protocol:

-

Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane).

-

Carefully and slowly layer a less dense "poor" solvent (e.g., hexane or methanol) on top, minimizing mixing at the interface.[11]

-

Seal the container and leave it undisturbed. Crystals will ideally form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction: The Definitive Analysis

Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) is obtained, the SC-XRD experiment can be performed.[12] This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the unit cell.[4]

Experimental Workflow

The process follows a well-defined sequence from data collection to the final structural analysis.

Detailed Protocol

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using perfluorinated oil to protect it.[12]

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to ~100-120 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å).[12] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction and Solution: Software (e.g., CrysAlisPro) is used to integrate the raw diffraction spots and apply corrections (e.g., for absorption).[12] The resulting data is used to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods (e.g., with SHELXS) to find the initial positions of the atoms.[12]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[12] This process optimizes the atomic positions, and thermal displacement parameters, and adds hydrogen atoms to the model to achieve the best possible fit between the calculated and observed diffraction patterns.

Representative Crystallographic Parameters

The following table presents typical parameters for a small organic molecule analysis, which would be expected for 1-(3-Hydroxypyridin-4-yl)ethanone.

| Parameter | Representative Value | Rationale/Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups.[12] |

| Temperature (K) | 100(2) - 123(2) | Low temperature minimizes atomic vibration.[12] |

| Radiation (λ, Å) | Mo-Kα (0.71073) | Standard for small molecule crystallography.[12] |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of refinement quality; lower is better.[12] |

| wR₂ (all data) | < 0.15 | A weighted residual factor for all data.[12] |

| Goodness-of-Fit (GOF) | ~1.0 | Should be close to 1 for a good model.[12] |

Analysis of Anticipated Structural Features

While the precise structure requires experimental determination, the molecular formula allows for a robust prediction of its key geometric and intermolecular features.

Molecular Geometry

The molecule contains a planar pyridine ring. The acetyl group and hydroxyl group will be substituted on this ring. An intramolecular O-H···O hydrogen bond between the 3-hydroxy group and the acetyl carbonyl oxygen is possible, which could influence the conformation of the acetyl group relative to the ring.[13] Bond lengths and angles are expected to fall within normal ranges for similar organic structures.[13]

Supramolecular Architecture: Intermolecular Interactions

The crystal packing will be dominated by strong, directional interactions. Understanding these interactions is key to rationalizing the material's properties and is a central goal of crystal engineering.[7][14]

A. Hydrogen Bonding: This is anticipated to be the primary interaction. The hydroxyl group is a strong hydrogen bond donor, while the pyridyl nitrogen and the carbonyl oxygen are strong acceptors. This could lead to the formation of robust supramolecular synthons, such as dimers or chains.[8][15]

B. π-π Stacking Interactions: The electron-deficient pyridine rings can engage in π-π stacking interactions, typically in an offset or parallel-displaced fashion, to further stabilize the crystal packing.[16] These interactions, while weaker than hydrogen bonds, are crucial in organizing aromatic molecules in the solid state.[17]

C. C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving C-H donors from the pyridine ring or methyl group and the carbonyl oxygen acceptor, are also likely to play a role in consolidating the three-dimensional crystal structure.[18]

Conclusion

The determination of the crystal structure of 1-(3-Hydroxypyridin-4-yl)ethanone is an essential step towards understanding its potential as a scaffold in drug development. This technical guide outlines a robust and logical pathway, from securing high-purity material to sophisticated structural analysis. The elucidation of its three-dimensional molecular geometry and, critically, its supramolecular assembly through hydrogen bonding and π-π stacking, will provide invaluable data for establishing structure-property relationships. This knowledge is fundamental for rational drug design, polymorphism screening, and the development of stable and effective pharmaceutical formulations.

References

- Application Notes and Protocols for the Purification of Synthesized Pyridinone Derivatives. (n.d.). Benchchem.

- Single Crystal X-Ray Diffraction Studies. (2023). The Royal Society of Chemistry.

- WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. (2020). WIPO Patentscope.

- Guide for crystallization. (n.d.).

- Hicks, K. A., Roering, A. J., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.

- Crystal structures depicting selected intermolecular interactions (O−H). (n.d.). ResearchGate.

- 1-(3-Hydroxypyridin-4-yl)ethanone. (n.d.). Lead Sciences.

- Growing Crystals Crystallization Methods. (n.d.).

- 1-(3-hydroxypyridin-4-yl)ethan-1-one. (n.d.). Sigma-Aldrich.

- Study of hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid by 1H NMR spectroscopy and X-ray crystallography. (n.d.).

- 1-(3-Hydroxypyridin-4-yl)ethanone | 30152-05-7. (n.d.). Sigma-Aldrich.

- Intermolecular π-π interactions between molecules 1 in the crystal. (n.d.). ResearchGate.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.).

- Single crystal X-ray diffraction. (n.d.). Rigaku.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- Single Crystal X-ray Diffractometers. (n.d.). Bruker.

- 4-Acetylpyridine oxime tosylate. (n.d.). Organic Syntheses Procedure.

- Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydr. (n.d.). The Royal Society of Chemistry.

- Single Crystal Diffraction. (2011).

- Intermolecular interactions in molecular crystals: what's in a name?. (n.d.). Faraday Discussions (RSC Publishing).

- 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. (n.d.). PMC - NIH.

- EP2585436B1 - Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.

- 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. (n.d.). ResearchGate.

- Hydrogen bonding-based strongly adhesive coacervate hydrogels synthesized using poly(N-vinylpyrrolidone) and tannic acid. (n.d.). Soft Matter (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(3-Hydroxypyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 3. rigaku.com [rigaku.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 8. Study of hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid by 1H NMR spectroscopy and X-ray crystallography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 10. unifr.ch [unifr.ch]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. rsc.org [rsc.org]

- 13. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 15. Hydrogen bonding-based strongly adhesive coacervate hydrogels synthesized using poly(N-vinylpyrrolidone) and tannic acid - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

Introduction to 1-(3-Hydroxypyridin-4-yl)ethanone and the Critical Role of Solubility

An In-Depth Technical Guide to Determining the Solubility of 1-(3-Hydroxypyridin-4-yl)ethanone in Various Solvents

This guide provides a comprehensive technical overview of the methodologies for determining the solubility of 1-(3-Hydroxypyridin-4-yl)ethanone, a key intermediate in pharmaceutical synthesis.[1][2] A thorough understanding of its solubility in different solvent systems is paramount for successful drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

1-(3-Hydroxypyridin-4-yl)ethanone, with the chemical formula C7H7NO2, is a pyridinone derivative.[5][6][7] Its structure, featuring both a hydroxyl and a ketone group on a pyridine ring, suggests a moderate polarity and the potential for hydrogen bonding, which will significantly influence its solubility profile.

Solubility is a critical physicochemical parameter in drug discovery and development.[8] Poor aqueous solubility can lead to low bioavailability, hindering a drug candidate's progression.[4] Conversely, understanding solubility in organic solvents is essential for optimizing synthesis and purification processes.[9] This guide will explore two primary types of solubility measurements: kinetic and thermodynamic solubility.[3][10][11]

Understanding Kinetic vs. Thermodynamic Solubility

The choice between measuring kinetic and thermodynamic solubility depends on the stage of drug development and the intended application of the data.[3]

-

Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery.[3][10][12] It measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO) into an aqueous buffer.[10][11][12][13][14] The system may not reach equilibrium, and the results can be influenced by the rate of precipitation.[3]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation in a given solvent system when the dissolved and undissolved solid are in equilibrium.[4][15] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for pre-formulation and later-stage development.[16][17]

Experimental Protocols for Solubility Determination

The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of 1-(3-Hydroxypyridin-4-yl)ethanone.

General Laboratory and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 1-(3-Hydroxypyridin-4-yl)ethanone and all solvents used.[18][19][20] Standard laboratory practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Protocol for Kinetic Solubility Determination (Nephelometric Method)

This high-throughput method is ideal for rapidly assessing the solubility of 1-(3-Hydroxypyridin-4-yl)ethanone in various aqueous buffers.

Materials and Equipment:

-

1-(3-Hydroxypyridin-4-yl)ethanone

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Aqueous buffers (e.g., phosphate-buffered saline (PBS) at various pH values)

-

96-well microtiter plates

-

Automated liquid handler (recommended) or multichannel pipette

-

Plate shaker

-

Nephelometer (light-scattering plate reader)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Hydroxypyridin-4-yl)ethanone in DMSO.[12][13]

-

Plate Preparation: Using an automated liquid handler or multichannel pipette, dispense the appropriate volume of aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations.[13] It is recommended to perform serial dilutions to test a range of concentrations.

-

Incubation: Seal the plate and place it on a plate shaker for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C or 37°C).[10][13]

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10][13]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method provides the equilibrium solubility of 1-(3-Hydroxypyridin-4-yl)ethanone and is considered the benchmark for solubility measurement.[16]

Materials and Equipment:

-

1-(3-Hydroxypyridin-4-yl)ethanone (solid powder)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffers at various pH)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-(3-Hydroxypyridin-4-yl)ethanone to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[16]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[11][15]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.[11]

-

Quantification: Prepare a series of standard solutions of 1-(3-Hydroxypyridin-4-yl)ethanone of known concentrations in the same solvent. Analyze both the standards and the filtered supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[4][10]

-

Data Analysis: The concentration determined from the supernatant is the thermodynamic solubility of 1-(3-Hydroxypyridin-4-yl)ethanone in that specific solvent at the given temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The solubility data for 1-(3-Hydroxypyridin-4-yl)ethanone should be presented in a clear and concise manner. A tabular format is highly recommended for comparing solubility across different solvents and conditions.

Table 1: Hypothetical Thermodynamic Solubility of 1-(3-Hydroxypyridin-4-yl)ethanone at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mM) |

| Water (pH 7.0) | 5.2 | 37.9 |

| Ethanol | 25.8 | 188.1 |

| Methanol | 31.5 | 229.7 |

| Acetonitrile | 8.9 | 64.9 |

| PBS (pH 7.4) | 5.5 | 40.1 |

Interpretation of Results:

The hypothetical data in Table 1 would suggest that 1-(3-Hydroxypyridin-4-yl)ethanone has low to moderate aqueous solubility and is more soluble in polar protic organic solvents like ethanol and methanol. This information is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and crystallization to maximize yield and purity.

-

Formulation Science: Guiding the development of suitable dosage forms. The aqueous solubility at physiological pH is particularly important for oral drug delivery.

-

Pharmacology and Toxicology: Preparing stock solutions for in vitro and in vivo studies.

Conclusion

Determining the solubility of 1-(3-Hydroxypyridin-4-yl)ethanone is a fundamental step in its development as a pharmaceutical intermediate. This guide has outlined the rationale and detailed methodologies for both kinetic and thermodynamic solubility measurements. By applying these robust protocols, researchers can generate high-quality, reliable data to inform critical decisions throughout the drug development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. ADME Solubility Assay.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- SlideShare. (2015). solubility experimental methods.pptx.

- ChemicalBook. (2025). Ethanone, 1-(3-hydroxy-4-pyridinyl)- (9CI) - Safety Data Sheet.

- Evotec. Thermodynamic Solubility Assay.

- Sigma-Aldrich. 1-(3-hydroxypyridin-4-yl)ethan-1-one.

- Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Sigma-Aldrich. 1-(3-Hydroxypyridin-4-yl)ethanone | 30152-05-7.

- Hu, Y., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.

- Lead Sciences. 1-(3-Hydroxypyridin-4-yl)ethanone.

- Angene Chemical. (2025). Safety Data Sheet.

- Clinivex. CAS 30152-05-7 | 1-(3-Hydroxypyridin-4-yl)ethanone Supplier.

- Organic Syntheses. (n.d.). 10.

- Borges, F., et al. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. PubMed.

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. 1-(3-hydroxypyridin-4-yl)ethan-1-one | 30152-05-7 [sigmaaldrich.com]

- 6. 1-(3-Hydroxypyridin-4-yl)ethanone | 30152-05-7 [sigmaaldrich.com]

- 7. 1-(3-Hydroxypyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]